molecular formula C16H22N4O2 B6931295 N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide

N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B6931295
M. Wt: 302.37 g/mol
InChI Key: OPTDVGQJQKGCTJ-UHFFFAOYSA-N
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Description

N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide is a heterocyclic compound that features a pyrazole ring and a pyridine ring. Compounds containing pyrazole and pyridine rings are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemical industries .

Properties

IUPAC Name

N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-4-5-6-13-8-15(20-19-13)18-16(21)12-7-14(10-17-9-12)22-11(2)3/h7-11H,4-6H2,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTDVGQJQKGCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)NC(=O)C2=CC(=CN=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and high efficiency. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties.

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